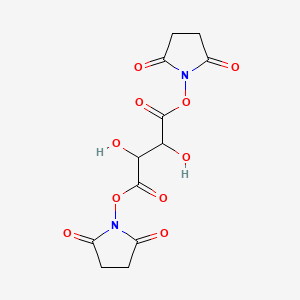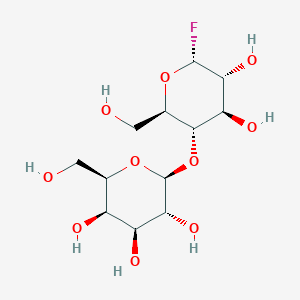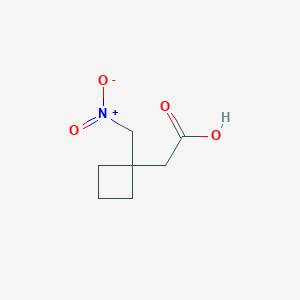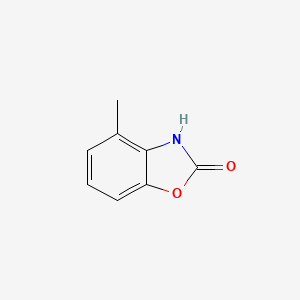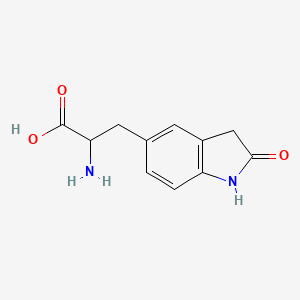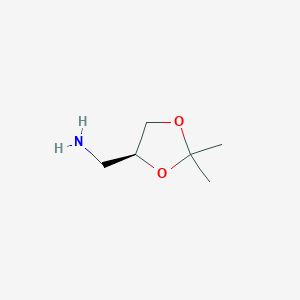
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
概要
説明
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to a methylene bridge. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
作用機序
Target of Action
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, also known as methenamine, primarily targets bacteria in the urinary tract . It is used to prevent or control recurring urinary tract infections caused by certain bacteria .
Mode of Action
Methenamine works by stopping the growth of bacteria in urine . When the urine is acidic, methenamine turns into formaldehyde, a potent antibacterial agent . This formaldehyde possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Biochemical Pathways
The biochemical pathway of methenamine is driven by the formation of bactericidal formaldehyde . This process is dependent on the acidity of the urine. In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . The formaldehyde then interacts with the bacteria, denaturing their proteins and nucleic acids, thereby inhibiting their growth .
Pharmacokinetics
Methenamine is readily absorbed from the gastrointestinal tract . About 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The maximum serum concentration is achieved in about 1 hour . The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46, and the total clearance is about 1.58 ml/min/kg .
Result of Action
The result of methenamine’s action is the prevention or control of recurring urinary tract infections . By inhibiting the growth of bacteria in the urinary tract, methenamine helps to prevent the recurrence of these infections .
Action Environment
The efficacy of methenamine is highly dependent on the acidity of the urine . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde, which then acts to inhibit bacterial growth . Therefore, factors that influence urine acidity, such as diet and medication, can significantly impact the action, efficacy, and stability of methenamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine typically involves the reaction of (S)-glycidol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent formation of the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, alcohols, and various substituted derivatives .
科学的研究の応用
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
Similar Compounds
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: The enantiomer of the compound, which has similar chemical properties but different biological activity.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid: A compound with a carboxylic acid group instead of an amine group.
Uniqueness
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is unique due to its specific stereochemistry and the presence of both a dioxolane ring and an amine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003024 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82954-65-2 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



